Acetic acid;dodec-10-en-1-ol
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Overview
Description
Acetic acid;dodec-10-en-1-ol is an organic compound with the molecular formula C14H28O3. It is a derivative of dodecenol, where the hydroxyl group is acetylated. This compound is characterized by the presence of a double bond in the Z-configuration at the 10th position of the dodecenyl chain. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;dodec-10-en-1-ol typically involves the acetylation of 10-Dodecen-1-ol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dodec-10-en-1-ol undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Epoxides: Formed through the oxidation of the double bond.
Diols: Formed through dihydroxylation of the double bond.
Alcohols: Formed through the reduction of the acetate group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Acetic acid;dodec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Acetic acid;dodec-10-en-1-ol is primarily based on its chemical reactivity. The double bond and acetate group allow it to participate in various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Acetic acid;dodec-10-en-1-ol can be compared with other similar compounds such as:
10-Dodecen-1-ol: The non-acetylated form, which has different reactivity and applications.
10-Dodecen-1-ol, acetate, (10E)-: The E-isomer, which has different stereochemistry and potentially different biological activities.
8-Dodecen-1-ol, acetate, (Z)-: A similar compound with the double bond at a different position, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the acetate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
35148-20-0 |
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Molecular Formula |
C14H28O3 |
Molecular Weight |
244.375 |
IUPAC Name |
acetic acid;dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4) |
InChI Key |
MMIFTSNMPPGKAI-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
Synonyms |
(10Z)-10-Dodecen-1-ol 1-Acetate; (10Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecenyl Acetate; Z-10-Dodecen-1-yl Acetate; cis-10-Dodecenyl Acetate |
Origin of Product |
United States |
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